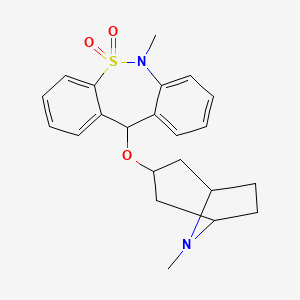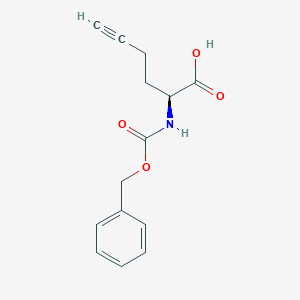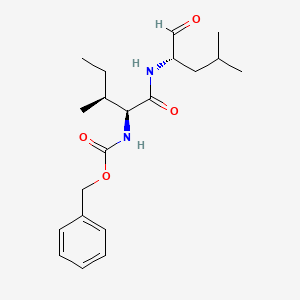![molecular formula C20H23ClN6O2 B612001 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide CAS No. 1224887-10-8](/img/structure/B612001.png)
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide
Overview
Description
GSK2256098 is a potent, selective, and reversible inhibitor of focal adhesion kinase (FAK). Focal adhesion kinase is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, migration, and invasion. GSK2256098 has shown promise in preclinical and clinical studies for its potential to inhibit tumor growth and metastasis, particularly in cancers with high focal adhesion kinase expression .
Mechanism of Action
Target of Action
GSK2256098 is a selective inhibitor of the Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, adhesion, and migration . It is commonly overexpressed and activated in a variety of cancers .
Mode of Action
GSK2256098 acts by inhibiting the tyrosine kinase activity of FAK . This inhibition is achieved by targeting the autophosphorylation site (Tyr 397) of FAK . By inhibiting FAK, GSK2256098 disrupts the signaling pathways that promote tumor growth and survival .
Biochemical Pathways
FAK exerts its functions through the phosphorylation of downstream target proteins in the cytoplasm . This leads to enhanced tumor cell adhesion and promotes tumor growth, cancer-stemness, invasion, and metastasis . FAK also plays a role in promoting cancer cell epithelial to mesenchymal transition (EMT), tumor angiogenesis, chemotherapeutic resistance, and fibrosis in the stroma .
Pharmacokinetics
It is known that systemic exposure to trametinib, another kinase inhibitor, increases when co-administered with gsk2256098 . This suggests that GSK2256098 may influence the bioavailability of other drugs.
Result of Action
The inhibition of FAK by GSK2256098 leads to the suppression of tumor proliferation, metastasis, and chemo-resistance . This results in the inhibition of growth and survival of certain cancer cells, such as pancreatic ductal adenocarcinoma cells .
Action Environment
Environmental factors can influence the action of GSK2256098. For instance, the blood-brain barrier (BBB) can limit the penetration of GSK2256098 into the brain . In the presence of tumor-associated bbb disruption, gsk2256098 can cross the bbb at markedly higher levels into the tumor . This suggests that the tumor microenvironment can influence the efficacy and stability of GSK2256098.
Biochemical Analysis
Biochemical Properties
GSK2256098 plays a significant role in biochemical reactions by inhibiting the activity of focal adhesion kinase. It is highly selective for focal adhesion kinase, with a thousand-fold selectivity over its nearest family member, proline-rich tyrosine kinase 2 (PYK2) . GSK2256098 inhibits focal adhesion kinase activity by targeting the phosphorylation site of focal adhesion kinase, specifically tyrosine 397 . This inhibition leads to decreased levels of phosphorylated Akt and extracellular signal-regulated kinase (ERK) in cancer cell lines, thereby reducing cell viability, anchorage-independent growth, and motility .
Cellular Effects
GSK2256098 has profound effects on various types of cells and cellular processes. In pancreatic ductal adenocarcinoma cells, GSK2256098 inhibits cell proliferation, motility, and survival by targeting the phosphorylation site of focal adhesion kinase . The compound also impairs cell motility by affecting the assembly or disassembly of focal adhesions . Additionally, GSK2256098 has been shown to reduce leukocyte and macrophage infiltration and tumor growth in a mammary carcinoma mouse model .
Molecular Mechanism
The molecular mechanism of GSK2256098 involves the inhibition of focal adhesion kinase activity through binding to the ATP-binding site of the kinase. This binding prevents the autophosphorylation of focal adhesion kinase at tyrosine 397, which is crucial for its activation . The inhibition of focal adhesion kinase activity leads to a decrease in downstream signaling pathways, including the Akt and ERK pathways, which are essential for cell proliferation and survival . GSK2256098 also affects the tumor microenvironment by reducing angiogenesis and tumor-associated macrophage infiltration .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GSK2256098 have been observed to change over time. The compound has shown stability in in vitro studies, with consistent inhibition of focal adhesion kinase activity and downstream signaling pathways . In in vivo studies, GSK2256098 has demonstrated long-term effects on tumor growth and metastasis, with reduced tumor weight and lower microvessel density in treated mice
Dosage Effects in Animal Models
The effects of GSK2256098 vary with different dosages in animal models. In preclinical studies, higher doses of GSK2256098 have been associated with greater inhibition of tumor growth and metastasis . At high doses, the compound has also shown toxic effects, including cerebral edema and gastrointestinal toxicity .
Metabolic Pathways
GSK2256098 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound inhibits the deacetylation of trametinib by inhibiting human carboxylesterases, such as hCES1b, hCES1c, and hCES2 . This interaction affects the pharmacokinetics of trametinib when co-administered with GSK2256098, highlighting the importance of understanding the metabolic pathways involved in the compound’s activity .
Transport and Distribution
GSK2256098 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound has been shown to cross the blood-brain barrier at low levels into normal brain tissue but at higher levels into tumor tissue, consistent with tumor-associated blood-brain barrier disruption . GSK2256098 is also a substrate of p-glycoprotein, an efflux pump that affects its transport and distribution within cells .
Subcellular Localization
The subcellular localization of GSK2256098 is primarily within the cytoplasm, where it interacts with focal adhesion kinase and other signaling proteins. The compound’s activity is influenced by its localization to specific cellular compartments, such as focal adhesions, where it inhibits focal adhesion kinase activity and downstream signaling pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2256098 involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final step involves the coupling of the pyridine-pyrazole intermediate with a benzamide derivative under specific reaction conditions .
Industrial Production Methods
Industrial production of GSK2256098 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
GSK2256098 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyrazole and pyridine rings. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.
Oxidation and Reduction Reactions: While less common, GSK2256098 can undergo oxidation and reduction reactions under specific conditions. .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of GSK2256098, while oxidation and reduction reactions can lead to the formation of oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a tool compound to study the role of focal adhesion kinase in cellular processes.
Biology: Investigated for its effects on cell migration, invasion, and survival in various cancer cell lines.
Medicine: Under clinical investigation for the treatment of cancers with high focal adhesion kinase expression, including glioblastoma and mesothelioma
Industry: Potential applications in the development of targeted cancer therapies and as a lead compound for the development of new focal adhesion kinase inhibitors
Comparison with Similar Compounds
Similar Compounds
PF-562271: Another focal adhesion kinase inhibitor with similar selectivity and potency.
Defactinib (VS-6063): A focal adhesion kinase inhibitor that has shown promise in clinical trials for the treatment of various cancers.
TAE226: A dual inhibitor of focal adhesion kinase and insulin-like growth factor 1 receptor kinase
Uniqueness of GSK2256098
GSK2256098 is unique in its high selectivity for focal adhesion kinase over other kinases, including the nearest family member, proline-rich tyrosine kinase 2 (PYK2). This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic potential of GSK2256098 in cancer treatment .
Properties
IUPAC Name |
2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAHPPKGOOJSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1224887-10-8 | |
| Record name | GSK-2256098 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224887108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK2256098 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2256098 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7O0O4110G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)


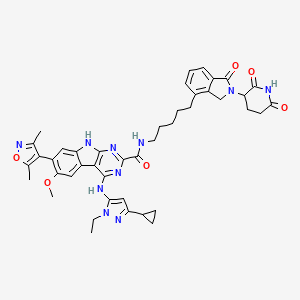
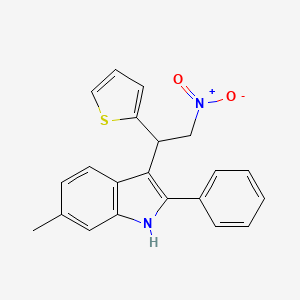


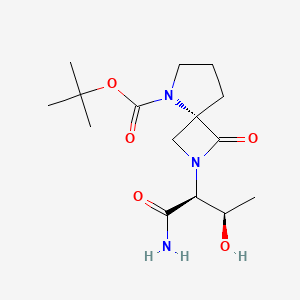

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
